molecular formula C11H13NO4 B7893382 2-Acetamido-3-(3-hydroxyphenyl)propanoic acid

2-Acetamido-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B7893382
M. Wt: 223.22 g/mol
InChI Key: HUAKBHDGWJUAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(3-hydroxyphenyl)propanoic acid (CAS 1610380-88-5) is a chiral amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound features a defined stereochemical center and distinct functional groups, including an acetamido group and a 3-hydroxyphenyl substituent on a propanoic acid backbone, making it a valuable candidate for targeted drug design and mechanistic studies . Research indicates this compound exhibits moderate inhibitory activity against the enzyme α-chymotrypsin, suggesting potential as a scaffold for developing more effective therapeutic enzyme inhibitors . Furthermore, studies have demonstrated its moderate antibacterial activity against various Gram-positive bacteria, positioning it as a promising candidate for further development of novel antimicrobial agents . The structural similarity of this compound to other bioactive molecules, particularly as a derivative of tyrosine, also implies potential relevance in neuropharmacology as a precursor in neurotransmitter synthesis . Its functional groups allow for interactions with biological targets through hydrogen bonding and π-π interactions, which can modulate enzyme and receptor activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-3-(3-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAKBHDGWJUAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(3-hydroxyphenyl)propanoic acid typically involves the acylation of 3-hydroxyphenylalanine. One common method is the reaction of 3-hydroxyphenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-acetamido-3-(3-oxophenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(3-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 2-acetamido-3-(3-chlorophenyl)propanoic acid.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-acetamido-3-(3-hydroxyphenyl)propanoic acid exhibit antimicrobial activity against multidrug-resistant pathogens. For instance:

  • Activity against ESKAPE pathogens : Compounds derived from this scaffold demonstrated structure-dependent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

Antioxidant Effects

The metabolite 3-(3-hydroxyphenyl)propanoic acid, derived from caffeic acid, is suspected to possess antioxidant properties. It is actively absorbed in the intestines and may contribute to health benefits associated with polyphenol consumption .

Cancer Treatment

Some derivatives of the compound have shown promise as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. For example:

  • Antiproliferative Activity : Certain synthesized derivatives exhibited IC₅₀ values as low as 0.69 μM against HeLa cells, indicating their potential as anticancer agents superior to standard treatments like doxorubicin (IC₅₀ = 2.29 μM) .

Neurological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders by modulating phenolic monoamines .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialEffective against MRSA and VRE
AntioxidantSuspected antioxidant properties
Cancer TreatmentHDAC inhibition with low IC₅₀ values
Neurological DisordersModulation of neurotransmitter systems

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated various derivatives of the compound against clinically relevant bacterial strains. The results indicated significant antimicrobial activity, particularly against drug-resistant strains, highlighting the need for further development in this area.
  • Cancer Cell Line Evaluation :
    • In vitro tests on HeLa cells demonstrated that specific derivatives of this compound possess strong antiproliferative effects, warranting further investigation into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The acetamido group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
2-Acetamido-3-(3-hydroxyphenyl)propanoic acid 3-hydroxyphenyl Not explicitly stated Presumed metabolic or synthetic intermediate (structure inferred from analogs).
2-Acetamido-3-(phenylsulfanyl)propanoic acid (Phenylmercapturic acid) Phenylsulfanyl 239.30 Urinary metabolite of benzene; biomarker for benzene exposure.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy-3-methoxyphenyl 253.25 Methoxy group enhances lipophilicity; potential role in antioxidant pathways.
2-Acetamido-3-(4-nitrophenyl)propanoic acid (R-enantiomer) 4-nitrophenyl 252.22 Electron-withdrawing nitro group increases acidity; used as a pharmaceutical intermediate.
2-Acetamido-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl 213.25 Sulfur-containing heterocycle alters electronic properties; solubility in organic solvents.
N-Acetyl-L-tryptophan (2-Acetamido-3-(1H-indol-3-yl)propanoic acid) Indole (1H-indol-3-yl) 246.26 Bulky aromatic system; used in peptide synthesis and as a reference standard.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl Not stated Positional isomer; para-hydroxyl may improve hydrogen bonding in biological systems.
2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (R-enantiomer) 2,4-difluorophenyl 243.21 Fluorine substituents enhance metabolic stability; potential CNS drug intermediate.

Solubility and Stability

  • Solubility Trends: Hydroxyl and carboxyl groups enhance aqueous solubility (e.g., 3-(3-hydroxyphenyl)propanoic acid dissolves in PBS at ~1 mg/mL) . Bulky substituents (e.g., tert-butyl in ) or aromatic systems (e.g., indole in N-Acetyl-L-tryptophan) reduce water solubility but improve lipid membrane penetration .
  • Stability : Most analogs require storage at low temperatures (-20°C) to prevent degradation .

Biological Activity

2-Acetamido-3-(3-hydroxyphenyl)propanoic acid, also known as (2R)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, particularly in antimicrobial and anticancer research.

The compound's structure features an acetamido group and a hydroxyphenyl moiety, which are crucial for its biological interactions. The ability of the acetamido group to form hydrogen bonds and the hydroxyphenyl group to engage in π-π interactions with biological targets enhances its pharmacological profile .

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects, including antimicrobial and anticancer properties.

Key Mechanisms:

  • Hydrogen Bonding : The acetamido group facilitates binding with biological molecules.
  • π-π Interactions : The hydroxyphenyl group enhances binding affinity through π-π stacking with aromatic residues in proteins .

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial effects of this compound against various pathogens, particularly those classified as ESKAPE organisms (a group of bacteria known for their resistance to antibiotics).

PathogenMinimum Inhibitory Concentration (MIC)
MRSA1 - 8 µg/mL
VRE0.5 - 2 µg/mL
E. coli8 - 64 µg/mL
C. auris8 - 64 µg/mL

These findings indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer applications. Studies demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer).

CompoundCell LineIC50 (µM)Effect on Migration
Compound AA54925Inhibited by 50%
Compound BVero>100No significant effect

The most promising derivatives exhibited favorable cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a selective mechanism that could be exploited for therapeutic purposes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against WHO priority pathogens. Results indicated significant activity against multidrug-resistant strains, reinforcing the potential of this compound as a lead structure for new antibiotics .
  • Anticancer Properties : Research involving the A549 cell line revealed that specific modifications to the core structure enhanced cytotoxic effects while maintaining low toxicity to normal cells. These findings support the notion that structural optimization can lead to better therapeutic agents .

Q & A

Q. What methodologies assess its potential toxicity?

  • Toxicological Screening :
  • In Vitro : Use HepG2 cells for hepatotoxicity screening via MTT assays and ROS quantification .
  • In Vivo : Conduct acute toxicity studies in zebrafish models (LC50_{50} determination) with histopathological analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-3-(3-hydroxyphenyl)propanoic acid
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